Bacteriocin thuricin-S
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
DWTAWSALVAAACSVELL |
Origin of Product |
United States |
Methodological Approaches for Isolation, Purification, and Primary Characterization of Bacteriocin Thuricin S
Screening and Detection of Bacteriocin (B1578144) Thuricin-S Producing Strains
The initial step in studying thuricin-S is to identify bacterial strains capable of its production. This is typically achieved by screening isolates, such as Bacillus thuringiensis subsp. entomocidus strain HD198, against sensitive indicator organisms. nih.govcdnsciencepub.com
Agar-based assays are fundamental for detecting the antimicrobial activity of bacteriocin-producing bacteria. These methods are widely used due to their simplicity and effectiveness in visualizing zones of inhibition.
Agar (B569324) Spot Assay: In this method, a small colony or a spot of the potential producer strain, like B. thuringiensis, is grown on an agar plate. researchgate.net After a suitable incubation period allowing for growth and bacteriocin diffusion, the producer cells are removed, and the plate is overlaid with a soft agar layer seeded with a sensitive indicator strain (e.g., Listeria monocytogenes). researchgate.netnih.gov The production of thuricin-S is indicated by a clear zone of growth inhibition around the area where the producer strain was spotted. researchgate.net
Agar Well Diffusion Assay: This technique provides a more quantitative estimation of bacteriocin activity. cdnsciencepub.com It involves pouring an agar plate seeded with an indicator organism. Once the agar solidifies, wells are cut into the medium, and cell-free supernatant from the producer strain's liquid culture is placed into these wells. researchgate.netresearchgate.net The plate is incubated to allow the diffusion of the bacteriocin from the well into the agar. The diameter of the resulting inhibition zone is proportional to the concentration of the bacteriocin in the supernatant. jmb.or.kr This method is routinely used to test for antibacterial activity during various stages of purification. researchgate.netresearchgate.net Bacteriocin activity is often expressed in arbitrary units per milliliter (AU/mL), which is defined as the reciprocal of the highest dilution showing a clear zone of inhibition.
Maximizing the yield of thuricin-S is crucial for its subsequent purification and characterization. This is achieved by systematically optimizing the culture conditions of the producer strain. frontiersin.org While specific optimization data for thuricin-S is not extensively detailed in the provided sources, the principles applied to other Bacillus thuringiensis bacteriocins, such as Bacthuricin F4, provide a clear framework. nih.govnih.gov Key parameters that are manipulated include medium composition, pH, temperature, and aeration. semanticscholar.orgmdpi.com
Medium Composition: The choice of growth medium significantly impacts bacteriocin production. Various broths such as Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI), and Mueller-Hinton Broth are tested to find the one supporting maximal production. semanticscholar.orgmdpi.com The carbon-to-nitrogen ratio is a critical factor; for instance, optimizing this ratio to 9 for B. thuringiensis producing Bacthuricin F4 resulted in a four-fold increase in bacteriocin yield compared to standard TSB medium. nih.govnih.gov
pH and Temperature: Bacteriocin production is highly sensitive to the pH of the culture medium and the incubation temperature. Studies on Bacillus species show that optimal production often occurs at a neutral pH (around 7.0) and a temperature of 37°C. mdpi.com Thuricin-S itself is noted to be stable over a wide pH range (3-10.5), which is a characteristic property considered during recovery, though its optimal production pH is a separate parameter to be determined. nih.govsemanticscholar.org
Incubation Period and Aeration: Bacteriocin production is typically growth-phase dependent. For many Bacillus strains, production begins in the early logarithmic phase and peaks during the late logarithmic or early stationary phase. researchgate.netnih.gov Aeration levels also play a vital role; studies have shown that low aeration can favor higher bacteriocin activity, suggesting a balance must be struck between conditions that support cell growth and those that trigger bacteriocin synthesis. nih.gov
Table 1: Example of Optimized Conditions for Bacteriocin Production by Bacillus spp. This table presents findings from studies on various Bacillus species, illustrating the parameters typically optimized to enhance bacteriocin yield.
| Parameter | Organism | Optimal Condition | Outcome | Reference |
| Medium | Bacillus thuringiensis subsp. kurstaki | TSB with optimal C/N ratio of 9 | 4-fold increase in Bacthuricin F4 production | nih.gov, nih.gov |
| pH | Bacillus atrophaeus | 7.0 | Maximal antibacterial compound synthesis | mdpi.com |
| Temperature | Bacillus atrophaeus | 37°C | Optimal antibacterial compound production | mdpi.com |
| Incubation Time | Bacillus atrophaeus | 48 hours | Peak bacteriocin production | mdpi.com |
| Aeration | Bacillus thuringiensis subsp. kurstaki | Low aeration | Highest bacteriocin activity | nih.gov |
Advanced Purification Techniques for Bacteriocin Thuricin-S
Following optimization of production, the bacteriocin must be purified from the culture supernatant, which contains a complex mixture of proteins, peptides, and other metabolites. A multi-step purification strategy is typically required to achieve homogeneity. researchgate.netnih.gov
Chromatography is the cornerstone of bacteriocin purification, separating molecules based on their physicochemical properties like size, charge, and hydrophobicity. d-nb.info
Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates molecules based on their size. It is often used as an intermediate purification step. researchgate.net The crude or partially purified bacteriocin sample is passed through a column packed with a porous gel matrix (e.g., Sephadex G-50). jmb.or.kr Larger molecules are excluded from the pores and elute first, while smaller molecules like thuricin-S enter the pores, resulting in a longer retention time and later elution. Fractions are collected and assayed for activity to identify those containing the bacteriocin. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique essential for obtaining highly pure bacteriocin. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for purifying peptides like thuricin-S. researchgate.net In this method, the sample is passed through a column with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid, is used for elution. Hydrophobic molecules bind strongly to the column and are eluted at higher concentrations of the organic solvent. d-nb.info The purification of thuricin-S to homogeneity has been successfully achieved using RP-HPLC. nih.gov
Membrane-based techniques are valuable for concentrating the bacteriocin and removing molecules of significantly different sizes.
Ultrafiltration: This method uses semi-permeable membranes with specific molecular weight cut-offs (MWCO) to separate molecules based on size. researchgate.net It is commonly used after initial steps like ammonium (B1175870) sulfate (B86663) precipitation to concentrate the active fractions and remove smaller molecules like salts or larger protein aggregates. researchgate.netnih.gov For a bacteriocin like thuricin-S with a molecular weight of approximately 3.1 kDa, a membrane with a suitable MWCO (e.g., 10 kDa or 1 kDa) can be used to either retain the bacteriocin while allowing smaller impurities to pass through or allow the bacteriocin to pass while retaining larger proteins. researchgate.netnih.gov
Table 2: Multi-Step Purification Scheme for Thuricin Bn1 (A Thuricin-S-like Bacteriocin) This table outlines a typical purification workflow for a bacteriocin from B. thuringiensis, demonstrating the sequential use of different techniques to achieve a high purification factor.
| Purification Step | Description | Purification Fold | Reference |
| Ammonium Sulfate Precipitation | Initial precipitation of proteins from culture supernatant. | - | researchgate.net, nih.gov |
| Dialysis | Removal of salts after precipitation. | - | researchgate.net, nih.gov |
| Ultrafiltration | Concentration of the active fraction. | - | researchgate.net, nih.gov |
| Gel Filtration Chromatography | Separation based on molecular size (Sephadex G-50). | 31.38 | researchgate.net, researchgate.net |
| Reversed-Phase HPLC | Final high-resolution purification step. | 78 | researchgate.net, nih.gov |
Spectrometric and Sequencing Analysis of Purified this compound
Once purified, the bacteriocin is subjected to analysis to determine its molecular mass and amino acid sequence, which are critical for its definitive identification and classification.
Mass Spectrometry (MS): This is the primary technique for accurately determining the molecular weight of the purified peptide. Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is commonly employed. nih.gov For thuricin-S produced by B. thuringiensis subsp. entomocidus HD198, this analysis revealed a precise monoisotopic mass of 3137.61 Da. nih.gov A similar bacteriocin, thuricin Bn1, was found to have a molecular mass of 3,139 Da, also confirmed by ESI-TOF-MS. researchgate.netnih.gov
Amino Acid Sequencing: Determining the amino acid sequence is essential for classifying the bacteriocin.
Edman Degradation: This classical method sequentially removes amino acids from the N-terminus of the peptide, which are then identified. Edman sequencing was used to determine the first 18 N-terminal amino acids of thuricin-S. nih.gov
Tandem Mass Spectrometry (MS/MS): NanoESI-MS/MS experiments provide further sequence information by fragmenting the peptide and analyzing the resulting daughter ions. nih.gov The N-terminal sequence of thuricin-S was determined to be DWTXWSXL (where X represents an undetermined residue), showing homology to other bacteriocins like bacthuricin F4 and thuricin 17. nih.gov This sequence information allowed for the classification of thuricin-S as a new subclass IId bacteriocin. nih.gov
Mass Spectrometry for Peptide Identification (e.g., MALDI-TOF-MS, ESI-TOF-MS, NanoESI-MS/MS)
Mass spectrometry (MS) is an indispensable tool for the precise determination of molecular mass and for obtaining sequence information of peptides like thuricin-S. Different ionization techniques are employed to suit the analysis of biomolecules.
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) has been pivotal in the characterization of thuricin-S. Following purification by methods such as high-performance liquid chromatography (HPLC), ESI-TOF-MS analysis has accurately determined the monoisotopic mass of thuricin-S to be 3137.61 Da. nih.govlongdom.org This technique is highly accurate and provides the mass of the intact molecule, which is a critical identifier. Studies have confirmed this mass in thuricin-S produced by various Bacillus thuringiensis strains, including the original producer B. thuringiensis subsp. entomocidus HD198, as well as strains HD9, HD110, and HD125. researchgate.net For the related bacteriocin, thuricin Bn1, ESI-TOF-MS confirmed a molecular mass of 3,139 Da, which aligns closely with estimates from other techniques. nih.govjmb.or.kr
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another powerful technique used for determining the molecular weight of bacteriocins. It is particularly useful for analyzing complex mixtures and has been used to confirm the molecular mass of thuricin-S from different producing strains. researchgate.netresearchgate.net For instance, in the characterization of thuricin CD, MALDI-TOF MS was used to identify its two constituent peptide components, Trn-α and Trn-β, with molecular masses of 2,763 Da and 2,861 Da, respectively. pnas.org
Nano-Electrospray Ionization Tandem Mass Spectrometry (NanoESI-MS/MS) is employed for peptide sequencing. This highly sensitive technique provides fragmentation data that reveals the amino acid sequence. For thuricin-S, NanoESI-MS/MS experiments were conducted in conjunction with Edman degradation to successfully determine the sequence of the first 18 N-terminal amino acids. nih.govresearchgate.net
Table 1: Mass Spectrometry Data for Thuricin-S and Related Bacteriocins
| Bacteriocin | Mass Spectrometry Technique | Determined Molecular Mass (Da) | Reference |
|---|---|---|---|
| Thuricin-S | ESI-TOF-MS | 3137.61 | nih.govresearchgate.net |
| Thuricin-S | MALDI-TOF-MS | 3137.6 | researchgate.netresearchgate.net |
| Thuricin Bn1 | ESI-TOF-MS | 3139 | nih.govjmb.or.kr |
| Thuricin CD (Trn-α) | MALDI-TOF-MS | 2763 | pnas.org |
| Thuricin CD (Trn-β) | MALDI-TOF-MS | 2861 | pnas.org |
Amino Acid Sequencing Methodologies (e.g., Edman Degradation)
Determining the precise order of amino acids is fundamental to characterizing a new peptide. Edman degradation is a classic chemical method for sequencing amino acids in a peptide from the N-terminus. ehu.eus
Automated Edman degradation has been successfully applied to sequence the N-terminal region of purified thuricin-S. nih.govcdnsciencepub.com This analysis provided the sequence for the first 18 amino acids of the peptide. nih.gov The sequencing results were critical in revealing that thuricin-S possesses the N-terminal sequence DWTXWSXL. nih.gov This finding was significant as this exact sequence is also present in other bacteriocins, such as bacthuricin F4 and thuricin 17, suggesting a conserved domain among this subclass of bacteriocins. nih.govnih.gov The combination of Edman degradation with mass spectrometry data provides a powerful and confident approach to peptide identification and characterization. nih.govresearchgate.net
Table 2: N-Terminal Sequencing Results for Thuricin-S
| Bacteriocin | Sequencing Method | Determined N-Terminal Sequence | Key Finding |
|---|---|---|---|
| Thuricin-S | Edman Degradation & NanoESI-MS/MS | Sequence of the 18 N-terminal amino acids determined. nih.gov | Revealed the conserved sequence DWTXWSXL, also found in bacthuricin F4 and thuricin 17. nih.govnih.gov |
Electrophoretic Techniques for Apparent Molecular Mass Estimation (e.g., SDS-PAGE)
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used electrophoretic technique to separate proteins based on their approximate molecular mass. While less precise than mass spectrometry, it is a valuable method for estimating the molecular weight and assessing the purity of a sample during purification stages. jmbfs.org
In the study of thuricin-like bacteriocins, SDS-PAGE has been used to estimate their size. For thuricin Bn1, a bacteriocin with a mass very similar to thuricin-S, SDS-PAGE analysis revealed a single band with an approximate molecular mass of 3 kDa. researchgate.net This estimation was subsequently confirmed by ESI-TOF-MS to be 3,139 Da. nih.govresearchgate.net Similarly, for other thuricins like thuricin 7, SDS-PAGE was used to estimate an apparent molecular mass of around 11.6 kDa. doi.org These results demonstrate the utility of SDS-PAGE in the initial characterization steps of bacteriocins, providing a visual confirmation of purity and an estimation of molecular size before more precise measurements are made.
Table 3: Molecular Mass Estimation of Thuricin-like Bacteriocins by SDS-PAGE
| Bacteriocin | Electrophoresis Technique | Apparent Molecular Mass | Reference |
|---|---|---|---|
| Thuricin Bn1 | SDS-PAGE | ~3 kDa | researchgate.net |
| Thuricin 7 | SDS-PAGE | ~11.6 kDa | doi.org |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Acetonitrile |
| Ammonium sulfate |
| Aprotinin |
| Bacthuricin F4 |
| This compound |
| Carbonic anhydrase |
| Cerein |
| Cerein 7 |
| Conalbumin |
| Cry |
| Ferritin |
| Glycine |
| Insulin |
| Ovalbumin |
| Phenylthiohydantoin (PTH) |
| Proteinase K |
| Ribonuclease A |
| Sodium Dodecyl Sulfate (SDS) |
| Tochicin |
| Trifluoroacetic acid (TFA) |
| Tris |
| Tryptone |
| Thuricin 7 |
| Thuricin 17 |
| Thuricin Bn1 |
Genetic Determinants and Biosynthesis Pathways of Bacteriocin Thuricin S
Genomic Localization of Bacteriocin (B1578144) Thuricin-S Encoding Genes
The genetic determinants for bacteriocin production are typically organized in gene clusters located on either the chromosome or on extrachromosomal DNA molecules known as plasmids. jidc.org In B. thuringiensis, the genomic location of genes for thuricin-type bacteriocins can vary depending on the specific strain and bacteriocin variant.
Chromosomal vs. Plasmid-Borne Gene Identification
The localization of genes encoding thuricins and related bacteriocins has been a subject of specific investigation. For thurincin H, a bacteriocin highly similar to thuricin-S, the biosynthetic gene cluster is located on the chromosome. researchgate.netnih.gov This chromosomal locus notably features three tandem copies of the bacteriocin structural gene (thnA1, thnA2, and thnA3), a unique arrangement not previously observed in other bacteriocin gene loci. researchgate.net
In contrast, the production of other similar bacteriocins from B. thuringiensis has been linked to plasmids. nih.gov For example, the genes responsible for producing bacthuricin F4, which shares an identical N-terminal sequence with thuricin-S, are carried on a 19.1 kb conjugative plasmid designated pIBF4. nih.govjidc.orgnih.govresearchgate.net This plasmid can be transferred between different B. thuringiensis strains, highlighting a mechanism for the horizontal dissemination of bacteriocin production capability. jidc.orgnih.gov The presence of thuricin-related genes on both chromosomes and plasmids across different strains indicates that the genetic determinants for these bacteriocins are associated with mobile genetic elements, allowing for genomic flexibility.
Analysis of Gene Clusters Associated with Biosynthesis
Bacteriocin production is orchestrated by a dedicated gene cluster that, in addition to the structural gene encoding the pre-bacteriocin, typically includes genes for immunity, transport, and in some cases, regulation and post-translational modification. mdpi.com
The chromosomally-located gene cluster for thurincin H spans approximately 8.7 kb and contains ten open reading frames (ORFs) that are essential for its production. nih.govsecondarymetabolites.org This cluster provides a detailed model for understanding the biosynthesis of thuricin-S and related peptides. The organization includes the three tandem structural genes (thnA1, thnA2, thnA3) and an array of accessory genes with putative functions critical for producing the mature, active bacteriocin. researchgate.netnih.gov
Table 1: Putative Genes in the Thurincin H Biosynthesis Gene Cluster
| Gene Name | Putative Function | Role in Biosynthesis |
|---|---|---|
| thnA1, thnA2, thnA3 | Structural genes | Encode the identical prepeptide of the bacteriocin. |
| thnP, thnB | Processing/Modification | Involved in processing the prepeptide into the mature bacteriocin. |
| thnD, thnE | Immunity/Resistance | Thought to be ABC transporters providing self-protection to the producer cell. |
| thnT | Transport/Export | Predicted to be an ABC-secretion protein for exporting the bacteriocin. |
| thnR | Regulation | Encodes a putative transcriptional regulator of the GntR family. |
This organized cluster, often functioning as an operon, ensures the coordinated expression of all components necessary for bacteriocin synthesis, secretion, and self-immunity. researchgate.net
Ribosomal Synthesis and Post-Translational Modifications of Bacteriocin Thuricin-S
Like all bacteriocins, thuricin-S is synthesized on the ribosome and may undergo modifications after translation to become a fully active molecule. frontiersin.orgoup.com
Methodologies for Identifying and Characterizing Post-Translational Modifications
A suite of biochemical and analytical techniques is employed to purify and characterize bacteriocins like thuricin-S, determining their precise structure and identifying any post-translational modifications (PTMs). mdpi.com While thuricin-S is a largely unmodified peptide, these methods are essential for confirming its primary structure and molecular mass. mdpi.com
The initial step involves purifying the bacteriocin from the culture supernatant. This is commonly achieved through a multi-step process that may include ammonium (B1175870) sulfate (B86663) precipitation, solid-phase extraction using C18 cartridges, and finally, reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a pure peptide. cdnsciencepub.com
Once purified, mass spectrometry is the primary tool for characterization.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) are used to determine the precise monoisotopic molecular mass of the bacteriocin. nih.govfrontiersin.org For thuricin-S, this mass was determined to be 3137.61 Da. nih.govcdnsciencepub.com
Tandem Mass Spectrometry (MS/MS) , often coupled with nano-electrospray ionization (nanoESI), is used alongside Edman degradation to determine the amino acid sequence of the peptide. nih.gov
For more complex bacteriocins with extensive PTMs, such as the related sactibiotic thuricin CD, more advanced techniques are required. Solution Nuclear Magnetic Resonance (NMR) spectroscopy and infusion tandem mass spectrometry were used to elucidate the unique sulfur-to-α-carbon bridges that characterize thuricin CD. nih.govpnas.org These powerful methods are critical for fully characterizing novel or unusually modified bacteriocins.
Table 2: Methodologies for Bacteriocin Characterization
| Methodology | Purpose | Application Example (Thuricin-S & Relatives) |
|---|---|---|
| RP-HPLC | Purification | Final purification step to achieve homogeneity of thuricin-S. cdnsciencepub.com |
| MALDI-TOF/ESI-TOF MS | Molecular Mass Determination | Confirmed the monoisotopic mass of thuricin-S to be 3137.61 Da. nih.gov |
| Edman Degradation | N-terminal Sequencing | Used to determine the partial amino acid sequence of thuricin-S. nih.gov |
| Tandem MS (MS/MS) | Full/Partial Sequencing | Provided sequence information for thuricin-S. nih.gov |
| Solution NMR | 3D Structure & PTMs | Characterized the complex sulfur-to-α-carbon bridges in thuricin CD. nih.govpnas.org |
Regulatory Mechanisms Governing this compound Production
The production of bacteriocins is a tightly regulated process, often linked to cell population density through a mechanism known as quorum sensing (QS). researchgate.net This ensures that the bacteriocins are produced only when the bacterial population is dense enough for the peptides to be effective against competitors. nih.gov
The regulatory machinery for class II bacteriocin production typically involves a three-component system: an induction factor (a peptide pheromone), a membrane-bound histidine kinase (the sensor), and a cytoplasmic response regulator. nih.gov As the bacterial population grows, the concentration of the secreted pheromone increases. Once a threshold concentration is reached, it activates the histidine kinase, which in turn activates the response regulator. This regulator then binds to specific promoter regions in the bacteriocin gene cluster, initiating the transcription of the genes required for production and immunity. nih.govnih.gov
In the gene cluster of the closely related thurincin H, a gene designated thnR has been identified which encodes a putative transcriptional regulator. nih.govsecondarymetabolites.org This protein likely plays a key role in controlling the expression of the thurincin H operon. The differential transcription of these operons can depend on the growth phase and the concentration of the signaling pheromone, allowing for fine-tuned control of bacteriocin synthesis. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Thurincin H |
| Bacthuricin F4 |
| Thuricin CD |
| Nisin |
| Pediocin PA-1 |
| Sakacin P |
| Lactococcin A |
| Subtilosin A |
| Griseusin A |
| Chlorothricin |
| Microcin E492 |
| Valinomycin |
| Tetrabutylammonium |
| Benzalkonium chloride |
| Lactocillin |
| Lacticin 481 |
| Coagulin |
| Garvicin A |
Quorum Sensing Systems and Their Role
The expression of many bacterial genes, particularly those involved in virulence, competition, and group behaviors, is regulated by cell-to-cell communication, or quorum sensing (QS). nih.gov In Gram-positive bacteria like Bacillus thuringiensis, this communication typically relies on secreted signaling peptides that accumulate in the environment as the bacterial population density increases. nih.govresearchgate.net
A primary quorum-sensing system in B. thuringiensis is the PlcR-PapR system. nih.gov The papR gene encodes a peptide precursor which is secreted and processed into a mature signaling molecule, a heptapeptide (B1575542) pheromone. nih.govresearchgate.net This pheromone is then re-imported into the bacterial cells via an oligopeptide permease (Opp). nih.govresearchgate.net Once inside the cytoplasm, the PapR peptide binds to PlcR, a pleiotropic transcriptional regulator. nih.gov This binding event activates PlcR, enabling it to bind to specific DNA sequences (PlcR boxes) in the promoter regions of target genes, thereby controlling their expression. nih.gov
The PlcR regulon is known to control the expression of a wide array of virulence factors. nih.govwikipedia.org While direct experimental linkage of the PlcR-PapR system to the regulation of the thuricin-S structural gene is not yet fully detailed, the production of bacteriocins is a key competitive and virulence-associated trait. The expression of bacteriocins in many bacteria is coupled to cell density through QS systems. nih.govnih.gov Therefore, it is highly probable that the biosynthesis of thuricin-S is regulated by the PlcR-PapR quorum-sensing circuit. This mechanism would ensure that the bacteriocin is produced primarily at high cell densities, a state in which a coordinated release of antimicrobial peptides is most effective for eliminating competing bacteria in a given niche.
Influence of Environmental and Nutritional Signals on Gene Expression
The expression of bacteriocin genes is metabolically demanding and is therefore intricately linked to the cell's physiological state, which is heavily influenced by environmental and nutritional conditions. Research into various B. thuringiensis strains shows that bacteriocin production typically commences during the mid-to-late logarithmic phase of growth and reaches its maximum level during the early stationary phase. researchgate.netresearchgate.net This production timeline indicates that gene expression is triggered by cues associated with increasing cell population density and the depletion of essential nutrients.
These environmental and nutritional signals are often integrated with quorum-sensing pathways. The stationary phase is characterized by nutrient limitation, which acts as a stress signal that can induce the expression of secondary metabolite genes, including those for bacteriocins. While the mature thuricin-S peptide is known to be remarkably stable over a wide range of pH (3.0-10.5) and is heat-resistant, the optimal conditions for its production by the bacterium are more specific. researchgate.netnih.gov Changes in the external environment, such as shifts in pH, temperature, or nutrient availability, can alter gene expression patterns within the bacterium. nih.govmdpi.com The regulation of virulence factor expression in response to environmental stimuli is a well-documented phenomenon in bacteria. tums.ac.ir Therefore, the genetic expression machinery for thuricin-S is likely fine-tuned to respond to specific nutritional and environmental signals that indicate a high-density, competitive environment, ensuring its production is both timely and efficient.
Self-Immunity Mechanisms in this compound Producer Organisms
A critical feature of any bacteriocin-producing organism is the ability to protect itself from the antimicrobial action of the peptide it synthesizes. This self-immunity is conferred by specific genes located within the same gene cluster responsible for the bacteriocin's biosynthesis. nih.gov
Identification of Specific Immune Proteins and Genes
Bacteriocin biosynthesis and immunity are genetically linked, with the relevant genes typically organized in a single operon or gene cluster. nih.gov While the specific gene cluster for thuricin-S has not been fully detailed, the genetic architecture of other thuricins from B. thuringiensis, such as thuricin CD, provides a well-established model. researchgate.netresearchgate.net
The thuricin CD gene cluster contains several genes dedicated to immunity alongside the structural genes (trnα and trnβ) for the bacteriocin peptides. nih.govresearchgate.net Key immunity genes identified in this cluster include:
trnI : This gene encodes a small, highly specific transmembrane protein that functions as a dedicated immunity protein. nih.govresearchgate.net
trnF and trnG : These genes encode the components of an ATP-binding cassette (ABC) transporter system. nih.gov trnF is predicted to encode the ATP-binding domain, while trnG encodes the integral membrane domain. nih.govresearchgate.net
This genetic organization is a common motif for bacteriocin systems. mdpi.comresearchgate.net It is therefore expected that the thuricin-S biosynthetic locus similarly contains at least one gene encoding a specific immunity protein, and potentially genes for an ABC transporter, which work in concert to provide robust protection to the producer cell.
Table 1: Genes Associated with Thuricin CD Immunity
Gene Encoded Protein Predicted Function in Immunity trnI Transmembrane Protein Provides specific immunity at the cell membrane. trnF ABC Transporter (ATP-binding domain) Forms an ABC transporter complex that actively removes the bacteriocin from the cell membrane, preventing pore formation. trnG ABC Transporter (Integral membrane domain)
Molecular Basis of Producer Cell Resistance to its Own Bacteriocin
The molecular basis for self-immunity in bacteriocin producers is multifaceted, primarily relying on two cooperative mechanisms: neutralization by specific immunity proteins and active removal by dedicated transporters. mdpi.comresearchgate.net
The first line of defense is often a specific immunity protein, such as TrnI in the thuricin CD system. nih.gov These proteins are typically located in the cell membrane and are thought to function by interacting with either the bacteriocin molecule itself or its docking receptor on the cell surface. mdpi.com This interaction prevents the bacteriocin from successfully binding and oligomerizing to form the pores that would otherwise lead to membrane depolarization and cell death. nih.govresearchgate.net The high specificity of these immunity proteins ensures they only protect against the cognate bacteriocin.
The second mechanism involves an ABC transporter system, like the one encoded by trnF and trnG for thuricin CD. nih.gov These transporters function as efflux pumps. They use the energy from ATP hydrolysis to actively export molecules of the bacteriocin away from and out of the producer's cytoplasmic membrane. mdpi.comresearchgate.net This action keeps the local concentration of the bacteriocin in the membrane below the critical threshold required for pore formation. nih.gov The combination of a specific immunity protein and an ABC transporter provides a robust, two-tiered defense system, ensuring the producing organism remains viable while secreting high concentrations of its potent antimicrobial peptide. The resistance of the thuricin-S producer is conferred by an analogous, highly specific system encoded within its own genetic locus.
Table 2: Mentioned Chemical Compounds
Compound Name Class This compound Antimicrobial Peptide (Bacteriocin, Class IId) PapR Signaling Peptide (Pheromone) Thuricin CD Antimicrobial Peptide (Bacteriocin)
Molecular Mechanism of Action of Bacteriocin Thuricin S
Cellular Targets and Specific Interactions of Bacteriocin (B1578144) Thuricin-S
Thuricin-S exerts its bactericidal effect by directly targeting and compromising the cytoplasmic membrane of sensitive bacterial cells. nih.gov This interaction is the initial and critical step in its mode of action, leading to a cascade of events that prove lethal to the target organism.
Direct Interaction with Cytoplasmic Membrane Components
The primary target for Thuricin-S is the plasma membrane. cdnsciencepub.com As a cationic peptide, it is postulated to interact with the negatively charged components of the bacterial membrane, such as phospholipids (B1166683). frontiersin.org This initial electrostatic attraction facilitates its accumulation at the cell surface, positioning it for subsequent disruptive actions. This interaction is non-specific in the sense that it does not rely on a specific protein receptor, a characteristic common to many class II bacteriocins. researchgate.net The hydrophobic regions of the bacteriocin then likely insert into the lipid bilayer, initiating membrane destabilization.
Investigations Utilizing Fluorescent Probes for Membrane Potential and Integrity
The interaction of Thuricin-S with the cytoplasmic membrane and the subsequent loss of membrane integrity have been extensively studied using specific fluorescent probes. nih.gov These dyes allow for real-time monitoring of changes in membrane potential and permeability in response to the bacteriocin.
3,3'-dipropylthiadicarbocyanine iodide (diSC₃(5)) : This probe is used to monitor membrane potential. It accumulates in energized cells with a healthy transmembrane potential, leading to quenching of its fluorescence. cdnsciencepub.com When Thuricin-S is introduced, it disrupts the membrane potential, causing the dye to be released from the cells and resulting in a measurable increase in fluorescence. cdnsciencepub.com Studies have shown that the addition of Thuricin-S to sensitive Bacillus thuringiensis cells causes a significant increase in diSC₃(5) fluorescence, demonstrating a rapid dissipation of the transmembrane potential. cdnsciencepub.com
Propidium (B1200493) Iodide (PI) : PI is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable cells. researchgate.net Its entry into a cell is indicative of severe membrane damage or pore formation. nih.gov Research has demonstrated that treating sensitive cells with Thuricin-S allows for the uptake of PI, leading to an increase in fluorescence as the dye intercalates with intracellular DNA and RNA. cdnsciencepub.com This confirms that Thuricin-S compromises the structural integrity of the cytoplasmic membrane. researchgate.net
| Probe | Target Parameter | Observation with Thuricin-S Treatment | Reference |
| 3,3'-dipropylthiadicarbocyanine iodide (diSC₃(5)) | Transmembrane Potential (Δψ) | Increase in relative fluorescence units, indicating depolarization. | cdnsciencepub.com |
| Propidium Iodide (PI) | Membrane Integrity/Permeability | Increase in fluorescence intensity, indicating uptake of the dye due to membrane damage. | cdnsciencepub.com |
Pore Formation and Membrane Permeabilization Induced by Bacteriocin Thuricin-S
The disruption of the cytoplasmic membrane by Thuricin-S is characterized by the formation of pores, which leads to the uncontrolled passage of ions and small molecules, ultimately causing cell death. cdnsciencepub.comfrontiersin.org
Biophysical Characterization of Pore Structures
Thuricin-S is classified as a pore-forming bacteriocin. researchgate.net The interaction and insertion of Thuricin-S peptides into the cytoplasmic membrane lead to the creation of hydrophilic pores. cdnsciencepub.com These pores act as non-specific ionic channels, disrupting the carefully maintained electrochemical gradients across the membrane. frontiersin.org The formation of these pores is a key component of the killing mechanism for many class II bacteriocins. cdnsciencepub.com The process allows for the efflux of essential intracellular components, such as ions and ATP, contributing directly to the bactericidal effect. frontiersin.org
Studies on Transmembrane Potential Dissipation and Ion Leakage
A primary consequence of pore formation by Thuricin-S is the rapid dissipation of the transmembrane potential (Δψ), a crucial component of the proton motive force (PMF). nih.gov As demonstrated by experiments with the fluorescent probe diSC₃(5), Thuricin-S effectively abolishes the membrane potential of sensitive cells. cdnsciencepub.com This collapse of the electrochemical gradient is a critical event, as the PMF is essential for vital cellular processes, including ATP synthesis, nutrient transport, and maintenance of intracellular pH. The pores created by Thuricin-S allow for the leakage of ions, such as potassium ions (K+), down their concentration gradients, further contributing to the depolarization of the membrane and the eventual death of the cell. frontiersin.orgfrontiersin.org
Cytological and Morphological Alterations in Target Cells Induced by this compound
The profound biochemical changes induced by Thuricin-S at the membrane level manifest as significant alterations in the morphology and structure of the target cells. nih.gov These changes have been visualized using scanning electron microscopy (SEM). researchgate.net
Untreated, control cells of sensitive strains like Bacillus thuringiensis subsp. darmastadiensis 10T exhibit a normal, smooth surface structure. cdnsciencepub.comresearchgate.net However, upon treatment with Thuricin-S, dramatic morphological damage becomes apparent. researchgate.net The cells lose their initial shape and appear collapsed, flat, and empty. researchgate.net This physical evidence points to a catastrophic loss of membrane integrity, which allows for the extrusion and efflux of the cellular contents through the pores created by the bacteriocin. cdnsciencepub.com These observations provide a visual confirmation of the lytic mechanism of Thuricin-S, where the bacteriocin-induced pores lead to the leakage of cytoplasm and subsequent cell lysis. cdnsciencepub.comresearchgate.net
| Observation | Method | Description | Reference |
| Loss of Membrane Integrity | Scanning Electron Microscopy (SEM) | Treated cells appear collapsed, flat, and empty compared to smooth, normal control cells. | researchgate.net |
| Cell Lysis | Scanning Electron Microscopy (SEM) | Morphological changes suggest the efflux of cellular content through membrane pores. | cdnsciencepub.com |
Microscopic Examination Techniques (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) has been instrumental in visualizing the morphological changes induced by Thuricin-S on sensitive bacteria. nih.govchapman.edu Studies have employed SEM to directly observe the physical damage inflicted upon the cell envelope of target strains, such as Bacillus thuringiensis subsp. darmastadiensis 10T. nih.gov
In these investigations, untreated control cells exhibit a normal, smooth surface morphology characteristic of healthy bacteria. chapman.edu In stark contrast, cells treated with Thuricin-S display significant alterations to their structure. Micrographs reveal a loss of membrane integrity, with the cell surface appearing distorted and damaged. nih.govchapman.edu These observations provide direct visual evidence of the bacteriocin's disruptive action on the cell membrane, which ultimately leads to the extrusion of cellular contents and cell lysis. chapman.edu The morphological changes observed under SEM confirm the bactericidal nature of Thuricin-S that is initially suggested by cell viability assays. chapman.edu
Cell Viability and Lysis Assays to Quantify Bactericidal Effects
Cell viability and lysis assays have been crucial in quantifying the potent bactericidal effects of Thuricin-S and confirming its membrane-targeting mechanism. nih.govchapman.edu Standard cell viability tests, which measure the number of colony-forming units (CFU), have demonstrated that Thuricin-S has a strong bactericidal effect against sensitive strains like Bacillus thuringiensis subsp. darmastadiensis 10T. nih.gov
To further investigate the mechanism, researchers have utilized fluorescent probes. The use of 3,3'-dipropylthiadicarbocyanine iodide, a fluorescent probe sensitive to changes in transmembrane potential, has shown that Thuricin-S interacts with the cytoplasmic membrane and causes its depolarization. nih.gov This dissipation of the membrane potential is a critical step in its bactericidal action.
Furthermore, the pore-forming activity of Thuricin-S has been demonstrated using the non-permeable fluorescent dye, propidium iodide (PI). nih.govcdnsciencepub.com In healthy cells, PI is excluded from the interior. However, upon treatment with Thuricin-S, the dye is able to enter the cells and intercalate with nucleic acids, leading to a significant increase in fluorescence. chapman.edu This indicates that Thuricin-S creates pores in the cytoplasmic membrane, disrupting its barrier function. nih.govcdnsciencepub.com A positive correlation has been observed between the concentration of Thuricin-S and the intensity of PI fluorescence, indicating a dose-dependent increase in membrane permeabilization. chapman.edu
The collective results from these assays unequivocally demonstrate that the loss of viability in target bacteria is directly linked to the pore-forming activity of Thuricin-S in the plasma membrane, which culminates in cell lysis. chapman.edu
Table 1: Summary of Experimental Findings on the Molecular Mechanism of Action of Thuricin-S
| Technique/Assay | Observation | Conclusion | Reference(s) |
| Scanning Electron Microscopy (SEM) | Loss of membrane integrity and altered cell morphology in treated cells. | Thuricin-S physically damages the bacterial cell membrane. | nih.gov, chapman.edu |
| Cell Viability Assays (CFU counting) | Significant reduction in the number of viable bacterial cells. | Thuricin-S exhibits a strong bactericidal effect. | nih.gov |
| Membrane Depolarization Assay (using 3,3'-dipropylthiadicarbocyanine iodide) | Dissipation of the transmembrane potential. | Thuricin-S interacts with and depolarizes the cytoplasmic membrane. | nih.gov |
| Pore-Forming Activity Assay (using Propidium Iodide) | Increased uptake of propidium iodide into the cells. | Thuricin-S forms pores in the cytoplasmic membrane. | nih.gov, chapman.edu, cdnsciencepub.com |
Structure-Function Relationship Studies of this compound
Detailed structure-function relationship studies, including computational modeling and site-directed mutagenesis, are essential for a comprehensive understanding of how the amino acid sequence and three-dimensional structure of a bacteriocin dictate its specific activity and mechanism of action.
Computational Modeling and Prediction of Active Regions
As of the current available scientific literature, specific studies on the computational modeling and prediction of active regions for the this compound have not been published. While research exists on the structure of other bacteriocins, such as Thuricin CD, dedicated computational analyses to identify the key residues or domains responsible for the antimicrobial activity of Thuricin-S are not yet in the public domain.
Antimicrobial Spectrum and Biological Efficacy of Bacteriocin Thuricin S
Breadth of Inhibitory Activity of Bacteriocin (B1578144) Thuricin-S
Thuricin-S exhibits a notable breadth of antimicrobial action, targeting both Gram-positive and certain Gram-negative bacteria. This positions it as a bacteriocin with a wider inhibitory spectrum than many others produced by Gram-positive bacteria.
Activity Against Gram-Positive Bacteria (e.g., Listeria monocytogenes, Bacillus cereus Group)
Thuricin-S has demonstrated potent inhibitory activity against several Gram-positive bacteria, including significant foodborne pathogens. It shows strong antagonistic action against strains of Listeria monocytogenes. Its efficacy also extends to other Gram-positive species such as Bacillus subtilis, Enterococcus cloacae, Lactobacillus acidophilus, Lactococcus lactis, Pediococcus acidilactici, and Streptococcus thermophilus. The Bacillus cereus group, known for causing food poisoning, is also susceptible to thuricin-S. nih.gov
Methodologies for Determining Potency (e.g., Minimum Inhibitory Concentration, Minimum Bactericidal Concentration)
The potency of thuricin-S is quantified using standard microbiological methods, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
The Minimum Inhibitory Concentration (MIC) is determined using methods like the standard macrodilution broth method. This involves preparing serial dilutions of the purified bacteriocin in a liquid growth medium, which is then inoculated with the target bacterium. The MIC is defined as the lowest concentration of the bacteriocin that prevents visible growth of the microorganism after a specified incubation period. cdnsciencepub.com
The Minimum Bactericidal Concentration (MBC) is determined as a subsequent step to the MIC test. Aliquots from the tubes showing no visible growth in the MIC assay are subcultured onto an appropriate agar (B569324) medium. The MBC is the lowest concentration of the bacteriocin that results in no bacterial growth on the agar plates after incubation, indicating the concentration required to kill the bacteria. cdnsciencepub.com For instance, the MIC and MBC of thuricin-S against Bacillus thuringiensis subsp. darmastadiensis 10T were found to be 1.43 µmol·L⁻¹ and 2.86 µmol·L⁻¹, respectively, demonstrating its bactericidal effect on this strain. cdnsciencepub.comcdnsciencepub.com
Influence of Environmental Parameters on Bacteriocin Thuricin-S Activity
The stability and activity of thuricin-S are significantly influenced by environmental conditions such as pH, temperature, and the presence of proteolytic enzymes.
Stability and Activity Across Varied pH Ranges
Thuricin-S maintains its antimicrobial activity over a broad pH range, a characteristic shared by many other bacteriocins from B. thuringiensis. It has been shown to be stable in pH environments ranging from 3 to 10.5. cdnsciencepub.comnih.gov This wide range of pH stability enhances its potential for application in various environments with differing acidity or alkalinity. nih.gov
Thermal Stability and Proteolytic Enzyme Sensitivity
Thuricin-S is a heat-stable bacteriocin. It retains its activity after being boiled for 10 minutes. However, its activity is completely lost when subjected to autoclaving temperatures of 121°C for 10 minutes. cdnsciencepub.com This thermal stability is a valuable characteristic for potential applications where heat treatment is involved. nih.gov
The proteinaceous nature of thuricin-S is confirmed by its sensitivity to proteolytic enzymes. Treatment with proteinase K results in the abolition of its antibacterial activity. cdnsciencepub.com Interestingly, it has been observed to be resistant to other proteases such as pepsin, papain, and trypsin. cdnsciencepub.com
Interplay of this compound with Other Antimicrobial Agents
Following a comprehensive review of published scientific literature, there is currently no specific research data available detailing the synergistic or combinatorial effects of the this compound with other antimicrobial agents. Studies analyzing the potential enhanced efficacy of thuricin-S when combined with other bacteriocins, antimicrobial peptides, or conventional antibiotics have not been identified.
The existing research on thuricin-S, a class IId bacteriocin produced by Bacillus thuringiensis subsp. entomocidus HD198, has primarily focused on its isolation, characterization, and mode of action, which involves pore formation in the cell membranes of susceptible bacteria. Its antimicrobial spectrum has been established against various Gram-positive and some Gram-negative bacteria.
It is important to distinguish thuricin-S from other bacteriocins produced by B. thuringiensis, such as thuricin CD. Thuricin CD is a well-studied two-component sactibiotic for which synergistic interactions with conventional antimicrobials like ramoplanin (B549286) have been documented. However, these findings are specific to thuricin CD and cannot be extrapolated to thuricin-S due to differences in their structure and classification.
Therefore, the following subsections cannot be populated with the detailed research findings and data tables as requested, due to a lack of available scientific studies on this specific compound.
Synergistic Effects with Other Bacteriocins and Antimicrobial Peptides
No published studies were found that investigate the synergistic interactions between this compound and other bacteriocins or antimicrobial peptides.
Combinatorial Approaches with Conventional Antimicrobials for Enhanced Efficacy
No published studies were found that assess the combinatorial effects of this compound with conventional antimicrobial drugs.
Production Optimization and Scalability of Bacteriocin Thuricin S
Fermentation Strategies for Augmented Bacteriocin (B1578144) Thuricin-S Yield
The biosynthesis of thuricin-S by Bacillus thuringiensis is intricately linked to the bacterium's growth and metabolic state. Therefore, augmenting the yield of this bacteriocin requires a meticulous optimization of the fermentation environment. This involves tailoring the growth medium to provide essential nutrients and precursors, as well as maintaining precise control over key physical and chemical parameters during cultivation.
Optimization of Growth Media Composition
The composition of the culture medium is a critical factor influencing the growth of Bacillus thuringiensis and, consequently, the production of thuricin-S. While complex media like Tryptic Soy Broth (TSB) have been used for the cultivation of thuricin-S producing strains, research into optimizing media components can lead to significant improvements in yield researchgate.net.
Studies on the production of other bacteriocins and insecticidal proteins by B. thuringiensis have demonstrated the efficacy of using agro-industrial byproducts as cost-effective nutrient sources. For instance, media formulations incorporating soybean cake powder, corn starch, and yeast extract have been shown to support high cell densities and product yields google.comcabidigitallibrary.org. The optimization of the carbon-to-nitrogen (C/N) ratio is also a crucial factor in maximizing the production of secondary metabolites like bacteriocins editverse.com.
While a universally optimized medium for thuricin-S production is not extensively documented, the following table outlines components that have been successfully used for the cultivation of Bacillus thuringiensis and production of its antimicrobial peptides.
| Component | Concentration Range (g/L) | Purpose |
| Soybean Cake Powder | 21-31 | Nitrogen Source |
| Corn Starch | 16-24 | Carbon Source |
| Yeast Extract | 3-7 | Nitrogen and Vitamin Source |
| Glucose | 1-60 | Carbon Source |
| Dipotassium Phosphate | 0.3 | Buffering Agent, Phosphorus Source |
| Magnesium Sulfate (B86663) | 0.2 | Mineral Source |
| Zinc Sulfate | 0.2 | Mineral Source |
| Calcium Carbonate | 0.4-0.8 | Buffering Agent |
| Sodium Chloride | 2 | Osmotic Stabilizer |
| Manganese Sulfate | 0.02 | Mineral Source |
Table 1: Potential Components for Optimized Growth Medium for Thuricin-S Production
This table is a composite based on media used for various Bacillus thuringiensis fermentations and should be further optimized specifically for thuricin-S production.
Controlled Fermentation Parameters (e.g., Temperature, pH, Aeration, Incubation Period)
Temperature: Studies on bacteriocin production by Bacillus species generally indicate an optimal temperature range of 30°C to 37°C mdpi.comkoreascience.kr. For instance, the production of a bacteriocin by Bacillus atrophaeus was found to be optimal at 37°C mdpi.com.
pH: Maintaining a stable pH is crucial, as significant fluctuations can inhibit bacterial growth and bacteriocin synthesis. Research has shown that controlling the pH around 7.0 can significantly enhance bacteriocin production, in some cases doubling the yield compared to uncontrolled conditions mdpi.com. The stability of thuricin-S has been noted over a wide pH range (3-10.5), which is advantageous for recovery but does not diminish the importance of a controlled pH for optimal production nih.gov.
Aeration: As an aerobic bacterium, Bacillus thuringiensis requires an adequate supply of oxygen for growth and metabolism. The level of aeration can be a determining factor in the final bacteriocin yield.
Incubation Period: The production of thuricin-S is typically growth-associated, with maximum yields often observed during the late exponential or early stationary phase of bacterial growth nih.gov. The optimal incubation period for bacteriocin production by Bacillus species has been reported to be between 48 and 72 hours mdpi.com.
| Parameter | Optimal Range | Impact on Production |
| Temperature | 30-37°C | Influences enzyme kinetics and microbial growth rate. |
| pH | ~7.0 (controlled) | Prevents inhibition of growth and bacteriocin synthesis. |
| Aeration | To be optimized | Essential for aerobic growth and metabolism. |
| Incubation Period | 48-72 hours | Corresponds to the late exponential to early stationary growth phase. |
Table 2: Key Fermentation Parameters for Thuricin-S Production
Bioreactor System Design and Process Control for Bacteriocin Thuricin-S Production
The scalability of thuricin-S production from shake flasks to industrial bioreactors requires sophisticated system design and process control to maintain optimal conditions for high-density cell growth and bacteriocin synthesis.
Development of Batch and Fed-Batch Cultivation Strategies
Batch Cultivation: In a batch process, all nutrients are provided at the start of the fermentation. While simple to operate, this can lead to nutrient limitation and the accumulation of inhibitory byproducts, which can curtail bacteriocin production mdpi.com.
Fed-Batch Cultivation: Fed-batch strategies offer a significant advantage by providing a continuous or intermittent feed of nutrients to the culture. This approach allows for greater control over the growth rate and can lead to substantially higher cell densities and product yields editverse.commdpi.com. A key benefit of fed-batch culture is the ability to maintain low concentrations of a limiting substrate, such as glucose, which can prevent overflow metabolism and the formation of inhibitory byproducts researchgate.net.
An improved pH-control glucose feeding strategy has been shown to be particularly effective for the production of metabolites by Bacillus thuringiensis. In this strategy, a pH shift is used to trigger the feeding of a concentrated glucose solution, thereby maintaining the pH at an optimal level for production and avoiding substrate overfeeding or underfeeding. This method has been reported to increase the yield of thuringiensin, another product of B. thuringiensis, by 89.51% compared to batch culture researchgate.net.
| Cultivation Strategy | Description | Advantages for Thuricin-S Production |
| Batch | All nutrients are added at the beginning of the fermentation. | Simple to set up and operate. |
| Fed-Batch | Nutrients are added continuously or intermittently during the fermentation. | Higher cell densities, prolonged production phase, better control over growth and metabolism. |
| pH-Control Fed-Batch | Nutrient feeding is linked to pH control. | Prevents substrate inhibition and maintains optimal pH for production, leading to significantly higher yields. |
Table 3: Comparison of Cultivation Strategies for Thuricin-S Production
Strategies for In Situ Production and Recovery
In situ product recovery (ISPR), also known as extractive fermentation, is an advanced strategy that combines product formation and purification into a single step. This can be particularly beneficial for products that are susceptible to degradation or exhibit product inhibition.
Aqueous two-phase systems (ATPS) represent a promising ISPR technique for the recovery of biomolecules like bacteriocins mdpi.com. In an ATPS, two immiscible aqueous solutions, typically composed of a polymer (e.g., polyethylene (B3416737) glycol) and a salt or another polymer, are used to create two distinct phases. The target product can be selectively partitioned into one of the phases, allowing for its continuous removal from the fermentation broth. This approach can lead to higher product yields by alleviating product inhibition and protecting the bacteriocin from degradation mdpi.com. While the specific application of ISPR for thuricin-S production has not been extensively reported, it represents a potential avenue for process intensification.
Downstream Processing and Recovery Efficiency of this compound
A rapid, two-step purification procedure has been successfully employed for thuricin-S. This process involves:
Solid-Phase Extraction: The cell-free supernatant is first passed through a Sep-Pak C18 cartridge. This step utilizes the hydrophobic nature of thuricin-S to bind it to the C18 resin while allowing hydrophilic impurities to pass through. The bacteriocin is then eluted with a solvent of higher hydrophobicity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The partially purified bacteriocin from the first step is then subjected to RP-HPLC for final purification. This high-resolution chromatographic technique separates molecules based on their hydrophobicity, resulting in a highly purified thuricin-S product researchgate.net.
Ecological Roles and Evolutionary Biology of Bacteriocin Thuricin S
Role of Bacteriocin (B1578144) Thuricin-S in Microbial Ecological Interactions
The production of bacteriocins like thuricin-S is a key strategy employed by bacteria to thrive in competitive microbial communities. Its presence can significantly shape the composition and function of these communities.
The secretion of bacteriocins provides producer strains with a distinct competitive advantage, primarily by inhibiting the growth of closely related or competing bacterial species. frontiersin.orgnih.gov This antimicrobial action allows the producer to reduce the population of its direct competitors, thereby securing a larger share of the available resources and establishing a stable niche for itself. frontiersin.orgnih.gov The ability of plant growth-promoting rhizobacteria (PGPR) that produce bacteriocins to inhibit closely related strains is a key factor in clearing their immediate environment for successful colonization. frontiersin.org
A closely related bacteriocin, thuricin 17, exemplifies this principle. By being either cidal (lethal) or static (inhibiting growth) to a wide array of prokaryotes, it effectively removes key competitors from the niche space of the producing organism, B. thuringiensis NEB17. frontiersin.orgnih.gov This competitive edge is crucial for the survival and proliferation of the producer strain in complex environments.
Within the soil and the phytomicrobiome (the microbial community associated with plants), the influence of thuricin-producing bacteria extends beyond simple competition. For instance, B. thuringiensis NEB17, the producer of thuricin 17, was originally isolated from soybean root nodules, indicating its membership within the phytomicrobiome. frontiersin.orgnih.gov
An interesting aspect of thuricin 17's activity is its selective antimicrobial spectrum. It does not inhibit a wide range of rhizobial strains that are essential for symbiotic nitrogen fixation in legumes, nor does it harm other beneficial PGPR. frontiersin.orgnih.gov This specificity suggests a sophisticated ecological role, where the bacteriocin targets specific competitors without disrupting beneficial microbial partnerships.
Evolutionary Divergence and Conservation of Bacteriocin Thuricin-S and Related Peptides
The study of thuricin-S and its relatives provides insights into the evolutionary processes that shape these antimicrobial peptides and their producer organisms.
Phylogenetic analyses of Bacillus thuringiensis strains have been conducted using methods like 16S rRNA gene restriction fragment length polymorphisms to understand the relationships between different serovars. nih.gov Such studies are crucial for classifying and understanding the evolutionary history of bacteriocin-producing strains.
Research has demonstrated that multiple, distinct strains of Bacillus thuringiensis are capable of producing the same bacteriocin, thuricin S. For example, Bacillus thuringiensis subsp. entomocidus HD9, Bacillus thuringiensis subsp. entomocidus HD110, and Bacillus thuringiensis subsp. tolworthy HD125 have all been shown to produce a bacteriocin with the same molecular mass and N-terminal sequence as the thuricin S produced by Bacillus thuringiensis subsp. entomocidus HD198. researchgate.net This suggests that the genetic determinants for thuricin S production may be horizontally transferred between strains, a common phenomenon for bacteriocin genes which are often located on mobile genetic elements like plasmids. nih.gov
Producer Strains of Thuricin S
| Strain | Subspecies |
|---|---|
| HD198 | entomocidus |
| HD9 | entomocidus |
| HD110 | entomocidus |
| HD125 | tolworthy |
Thuricin S is classified as a subclass IId bacteriocin. nih.govresearchgate.net This classification is based on the presence of a conserved N-terminal amino acid sequence, DWTXWSXL. nih.govresearchgate.net This motif is shared with other bacteriocins, including bacthuricin F4 and thuricin 17. nih.gov The conservation of this N-terminal region suggests its critical importance for the structure or function of these peptides.
While the N-terminal region is highly conserved, variations in other parts of the peptide sequence likely contribute to the specific activity spectra and potency of different bacteriocins within this family. The evolutionary pressure for diversification in these variable regions could be driven by the need to target a changing array of competitor bacteria or to evade resistance mechanisms.
Conserved N-terminal Sequence in Thuricin-S Family
| Bacteriocin | Conserved N-terminal Sequence | Classification |
|---|---|---|
| Thuricin S | DWTXWSXL | Subclass IId |
| Bacthuricin F4 | DWTXWSXL | Subclass IId |
| Thuricin 17 | DWTXWSXL | Subclass IId |
Adaptive Significance and Environmental Stress Response Associated with this compound
The production of thuricin-S is not a random trait but rather an adaptive feature that enhances the fitness of the producing organism in its natural environment.
The ability to produce bacteriocins is energetically costly for bacteria. nih.gov Therefore, the widespread presence of these antimicrobial peptides in bacterial populations suggests that the benefits they provide, such as outcompeting rivals for resources, outweigh the metabolic costs of their synthesis. nih.gov The production of thuricin-S, with its bactericidal effect on sensitive cells, is a clear example of interference competition that directly harms competitors. nih.govresearchgate.net
Furthermore, the production of related bacteriocins like thuricin 17 by B. thuringiensis NEB17 is influenced by environmental conditions. For instance, studies on the effect of salt stress have shown that as salinity increases, the bacterium may regulate its molecular functions to overcome the stress, which can include altering the production of thuricin 17. frontiersin.org This suggests that bacteriocin production is part of a broader stress response system, allowing the bacterium to adapt to changing and often harsh environmental conditions. The ability to modulate bacteriocin production in response to environmental cues is likely a key adaptive trait.
Expression Dynamics of this compound under Stress Conditions
The production of bacteriocins, including thuricin-S, by Bacillus thuringiensis is understood to be influenced by environmental conditions, often as part of a broader stress response. The synthesis of bacteriocins and their associated immunity proteins can be mediated by quorum-sensing mechanisms, which themselves may be triggered by environmental stressors. nih.gov While detailed research specifically quantifying the expression of thuricin-S under a range of abiotic stresses is an emerging area of study, the dynamics of the closely related bacteriocin, thuricin 17, produced by Bacillus thuringiensis NEB17, offer significant insights. Thuricin 17 has been observed to play a role in promoting plant growth, particularly under conditions of abiotic stress such as drought, high temperature, and soil salinity. nih.govfrontiersin.org
Research on thuricin 17 has demonstrated that its production by B. thuringiensis NEB17 is modulated by the presence of environmental stressors. For instance, in one study, the amount of thuricin 17 produced by the bacteria decreased as the concentration of sodium chloride (NaCl) in the growth medium increased. frontiersin.org This suggests a potential trade-off in the producing organism between stress tolerance mechanisms and bacteriocin production.
Below is a data table illustrating the impact of salt stress on the production of thuricin 17, which may serve as a model for understanding the potential expression dynamics of thuricin-S under similar conditions.
| Salt Concentration (mM NaCl) | Thuricin 17 Production (relative amount) |
| 0 (Optimal Condition) | 100% |
| 100 | 85% |
| 200 | 70% |
| 300 | 55% |
| 400 | 40% |
| 500 | 25% |
| Data adapted from a study on thuricin 17 production by Bacillus thuringiensis NEB17 under salt stress. frontiersin.org |
This inverse relationship between salt stress and thuricin 17 production indicates that while the bacteriocin is beneficial in stressful environments, its synthesis may be metabolically costly for the bacterium under increasing stress. frontiersin.org Further research is needed to determine if thuricin-S exhibits similar expression dynamics in response to various environmental challenges.
Contribution to Producer Strain Fitness and Survival Strategies
The production of bacteriocins like thuricin-S is a significant survival strategy for the producer bacterium, conferring a competitive advantage in its ecological niche. frontiersin.org By inhibiting the growth of closely related bacterial species and other competitors, thuricin-S helps to clear the immediate environment, securing resources for the producing Bacillus thuringiensis strain. frontiersin.orgnih.gov This antimicrobial action is a key component of its contribution to the fitness of the producer.
The ability of Bacillus thuringiensis to produce thuricin-S can be particularly advantageous in complex microbial communities, such as in the soil or on plant roots. nih.gov In these environments, the bacteriocin can help to establish and maintain the population of the producer strain. nih.gov Furthermore, the production of bacteriocins is often coupled with the expression of specific immunity proteins by the producer, which protect it from the antimicrobial action of its own bacteriocin. nih.gov This ensures that the competitive advantage gained does not come at the cost of self-harm.
The ecological role of thuricin-S extends beyond simple competition. By modulating the microbial composition of its environment, the producer strain can indirectly influence its habitat. For instance, in a plant-associated context, the suppression of certain plant pathogens by thuricin-S could contribute to a healthier plant host, which in turn provides a more stable environment for the Bacillus thuringiensis strain. frontiersin.orgfrontiersin.org
Resistance Mechanisms to Bacteriocin Thuricin S and Counter Strategies
Mechanisms of Resistance Development in Target Microorganisms to Bacteriocin (B1578144) Thuricin-S
Resistance to bacteriocins can arise through various adaptive changes in the target bacteria. These mechanisms generally involve preventing the bacteriocin from reaching its target, altering the target itself, or actively removing the antimicrobial agent from the cell.
Bacteriocin thuricin-S exerts its antimicrobial action by interacting with and disrupting the cytoplasmic membrane of susceptible bacteria. It induces the formation of pores, leading to the dissipation of the transmembrane potential and ultimately, cell death. nih.gov This mode of action makes the cell membrane a primary site for the development of resistance.
Bacteria can evolve resistance to membrane-acting antimicrobials by altering the composition and physical properties of their cell envelope. frontiersin.org General mechanisms include:
Changes in Phospholipid Composition: Alterations in the types or proportions of phospholipids (B1166683) can affect membrane fluidity, charge, and thickness, potentially hindering the insertion of bacteriocin peptides. frontiersin.org
Modification of Teichoic Acids: In Gram-positive bacteria, changes to wall teichoic acids (WTAs) or lipoteichoic acids (LTAs) can modify the cell surface charge, which may repel the cationic bacteriocin peptide and prevent it from reaching the membrane.
Incorporation of Different Fatty Acids: The fatty acid profile of the membrane lipids can be adjusted to alter membrane fluidity, which has been associated with resistance to other membrane-active antibiotics like daptomycin. frontiersin.org
While these are established mechanisms of resistance to various antimicrobial peptides, specific research detailing such modifications in microorganisms resistant to thuricin-S is not extensively documented in the available scientific literature. The primary mode of action of thuricin-S is well-characterized as pore formation nih.gov; however, corresponding studies on specific membrane alterations that confer resistance to it are limited. For the related sactibiotic bacteriocin, thuricin CD, it has been postulated that the lack of observed resistant mutants may be due to its target being an essential protein, where any mutation would be lethal to the cell. frontiersin.org
Table 1: Potential Cell Membrane Modifications Conferring Bacteriocin Resistance
| Resistance Mechanism | Description | Potential Effect on Thuricin-S Activity |
| Altered Phospholipid Headgroups | Changes in the charge or structure of lipid headgroups. | May reduce initial electrostatic attraction or binding of thuricin-S to the membrane surface. |
| Modified Acyl Chain Composition | Changes in the length, saturation, or branching of fatty acid chains. | Can alter membrane fluidity and thickness, potentially impeding the insertion and pore-forming action of thuricin-S. |
| Changes in Surface Polymers | Modification of lipoteichoic acids (LTA) or wall teichoic acids (WTA). | Can shift the net surface charge of the cell, leading to electrostatic repulsion of the bacteriocin. |
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antimicrobial compounds, out of the bacterial cell. jabonline.innih.gov This mechanism prevents the intracellular accumulation of the agent to toxic concentrations. Overexpression of efflux pumps is a common strategy bacteria employ to develop multidrug resistance (MDR). mdpi.com
There are several major superfamilies of efflux pumps, including:
The ATP-binding cassette (ABC) superfamily
The major facilitator superfamily (MFS)
The resistance-nodulation-division (RND) family
The small multidrug resistance (SMR) family
The multidrug and toxic compound extrusion (MATE) family
These systems can be substrate-specific or have broad specificity, capable of extruding multiple classes of antibiotics and biocides. jabonline.innih.gov In the context of bacteriocin resistance, efflux pumps could potentially recognize and expel thuricin-S from the periplasm or cytoplasm before it can effectively damage the cell membrane. While efflux pumps are a known cause of resistance to many antimicrobial agents biotech-asia.org, direct evidence demonstrating their role in conferring resistance specifically to thuricin-S is not prominent in the existing literature. Studies on the related bacteriocin, thuricin CD, have suggested that sensitive cells may activate ATPase efflux pumps to counteract membrane depolarization, but this response was insufficient to prevent the irreversible damage caused by the bacteriocin. frontiersin.org
Another potential mechanism of resistance is the enzymatic inactivation of the bacteriocin. nih.gov Bacteria may produce proteases that can cleave and degrade the peptide structure of thuricin-S, rendering it inactive. This strategy is analogous to the production of β-lactamases to inactivate penicillin-based antibiotics. nih.gov
Thuricin-S is known to be sensitive to certain proteases, such as proteinase K, which confirms its peptide nature and susceptibility to enzymatic cleavage. researchgate.netresearchgate.netcdnsciencepub.com A resistant bacterial strain could, in principle, acquire or upregulate the expression of a cell-surface or secreted protease capable of specifically targeting and hydrolyzing thuricin-S. However, while the theoretical basis for this mechanism is sound, specific studies identifying and characterizing enzymes from resistant bacterial strains that inactivate thuricin-S are not currently available in the reviewed literature.
Methodologies for Studying this compound Resistance
Investigating the emergence and mechanisms of bacteriocin resistance requires specialized laboratory techniques designed to induce, select for, and characterize resistant phenotypes.
Laboratory evolution, also known as directed evolution, is a powerful method used to study the development of antimicrobial resistance in a controlled and accelerated manner. rug.nl This approach involves culturing a susceptible bacterial population in the presence of sub-lethal or gradually increasing concentrations of an antimicrobial agent, such as thuricin-S.
The process typically involves the following steps:
Exposure: A population of a thuricin-S-sensitive bacterium is exposed to the bacteriocin.
Selection: The vast majority of cells are killed, but rare, spontaneously occurring mutants with slightly increased tolerance may survive.
Propagation: These surviving cells are allowed to multiply, creating a population enriched with resistant variants.
Iteration: This cycle of exposure, selection, and propagation is repeated over many generations, often with escalating concentrations of the bacteriocin.
This methodology allows researchers to not only select for highly resistant strains but also to study the evolutionary trajectories and fitness costs associated with the acquisition of resistance. nih.gov While this is a standard approach for studying antibiotic resistance, specific applications of this technique to induce and analyze resistance to thuricin-S have not been widely published.
Once resistant mutants are generated through laboratory evolution or isolated from clinical settings, modern molecular techniques can be employed to identify the genetic basis of the resistance phenotype.
Genetic Profiling: This involves whole-genome sequencing of the resistant mutants and comparison to the genome of the original, susceptible parent strain. This comparative genomic analysis can pinpoint specific genetic changes, such as point mutations, insertions, deletions, or gene duplications, that are responsible for resistance. nih.govwhiterose.ac.uk For example, mutations could be identified in genes encoding membrane proteins, efflux pumps, or regulatory elements that control their expression.
Transcriptomic Profiling: Techniques like RNA-sequencing (RNA-Seq) are used to compare the gene expression profiles of resistant and susceptible bacteria when exposed to thuricin-S. This approach can reveal the upregulation of genes encoding efflux pumps or enzymes involved in cell membrane modification, or the downregulation of genes for a bacteriocin receptor. oup.com
These powerful methodologies provide a comprehensive view of the molecular changes underpinning resistance. However, published studies detailing the genetic and transcriptomic profiles of bacterial mutants specifically selected for resistance to thuricin-S are scarce.
Strategies to Mitigate Resistance to this compound
The emergence of microbial resistance is a significant challenge in the application of antimicrobial agents, including bacteriocins like thuricin-S. Strategies to counteract or prevent the development of resistance are crucial for maintaining the long-term efficacy of such compounds. Key approaches in this endeavor include the rational design of modified bacteriocin peptides to evade resistance mechanisms and the use of combination therapies to limit the selection of resistant strains.
Rational Design of Modified this compound Peptides to Bypass Resistance
The rational design of antimicrobial peptides involves the targeted modification of their amino acid sequence to enhance desired properties, such as stability, spectrum of activity, and the ability to overcome microbial resistance. This bioengineering approach relies on a thorough understanding of the bacteriocin's structure-activity relationship and the specific mechanisms by which target bacteria develop resistance.
However, based on available scientific literature, there is currently a lack of specific research focused on the rational design or bioengineering of modified thuricin-S peptides aimed at bypassing or mitigating bacterial resistance. While studies have characterized the native thuricin-S peptide and related compounds like thuricin 17 and thuricin CD, specific examples of engineered thuricin-S variants with enhanced activity against resistant strains have not been documented in the accessible research.
Development of Combined Application Approaches to Limit Resistance Emergence
Combining antimicrobial agents with different modes of action is a well-established strategy to combat the development of resistance. This approach can produce synergistic or additive effects, where the combined efficacy is greater than that of the individual components. Such combinations can also broaden the antimicrobial spectrum and reduce the likelihood of resistant mutants emerging, as a microbe would need to simultaneously develop resistance to multiple mechanisms of action.
In the context of this compound, there is a notable absence of published studies detailing its use in combination with other antimicrobials, such as conventional antibiotics or other bacteriocins, to assess synergistic effects and the potential to limit resistance emergence. While combination therapies have been explored for other bacteriocins, including the related compound thuricin CD which acts synergistically as a two-component peptide system, specific data on the synergistic interactions of thuricin-S with other agents are not available in the current body of scientific research.
Prospective Research Directions and Diverse Applications of Bacteriocin Thuricin S
Innovations in Food Biopreservation Utilizing Bacteriocin (B1578144) Thuricin-S
The demand for natural and effective food preservatives has propelled research into antimicrobial peptides like thuricin-S. Its inherent ability to inhibit the growth of spoilage and pathogenic bacteria makes it a strong candidate for enhancing food safety and extending shelf life. horizonepublishing.comnih.govpom.go.id
Efficacy in Various Food Matrices and Processing Conditions
Thuricin-S, produced by the Bacillus thuringiensis subsp. entomocidus HD198 strain, has demonstrated significant antibacterial activity against a range of bacteria, including the prominent foodborne pathogen Listeria monocytogenes. horizonepublishing.comnih.gov Its potential as a natural food preservative is supported by its stability under various physical and chemical conditions often encountered in food processing. nih.govoup.com
Research has established that thuricin-S is a heat-stable bacteriocin. nih.gov It retains its antimicrobial activity after being boiled for 10 minutes, although its efficacy is lost upon autoclaving. oup.com This thermal stability is a crucial attribute for its application in food products that undergo heat treatments during processing.
Furthermore, thuricin-S maintains its stability across a broad pH spectrum, a critical characteristic for its use in diverse food matrices with varying acidity. nih.govoup.comscielo.br Studies have shown that it remains stable in a pH range of 3.0 to 10.5. nih.govoup.com This wide pH tolerance suggests its potential applicability in both acidic foods, such as fermented products, and more neutral or alkaline foods.
The following table summarizes the stability of thuricin-S under different temperature and pH conditions, based on findings from its initial characterization.
| Parameter | Condition | Stability of Antimicrobial Activity | Reference |
| Temperature | Boiling (10 min) | Stable | oup.com |
| Autoclaving | Inactivated | oup.com | |
| pH | 3.0 - 10.5 | Stable | nih.govoup.com |
While these foundational studies highlight its promise, further research is required to evaluate the specific efficacy and stability of thuricin-S within complex food matrices such as meat, dairy, and vegetable products. The interactions between the bacteriocin and food components like fats, proteins, and salts can influence its activity, and detailed studies in these areas are necessary to optimize its application as a food biopreservative.
Development of Delivery Systems (e.g., Microencapsulation Technologies) for Controlled Release
The effective application of bacteriocins in food systems can be enhanced through the use of advanced delivery systems. Technologies like microencapsulation are being explored to protect antimicrobial peptides from inactivation by food components or enzymes, and to enable their controlled release over time, thereby extending the shelf life of products.
However, specific research into the development of delivery systems, such as microencapsulation or nanoencapsulation, for bacteriocin thuricin-S has not been extensively reported in the available scientific literature. While the potential benefits of such systems are well-recognized for bacteriocins in general, dedicated studies to encapsulate thuricin-S and evaluate its controlled release and efficacy in food models are a key area for future research.
Sustainable Agricultural Applications of this compound
The use of microbial-based products is a growing trend in sustainable agriculture, offering an alternative to chemical pesticides and fertilizers. Bacteriocins produced by plant-associated bacteria are being investigated for their potential to control plant diseases and promote plant growth.
Biocontrol of Agriculturally Relevant Plant Pathogens
Bacteriocins from Bacillus thuringiensis are recognized for their potential to act as antagonistic agents against phytopathogenic bacteria. nih.gov The antimicrobial spectrum of thuricin-S, which includes activity against Gram-positive and some Gram-negative bacteria, suggests a potential role in plant disease management. horizonepublishing.comnih.gov For instance, its demonstrated activity against Pseudomonas aeruginosa indicates a capacity to inhibit bacteria relevant to both clinical and environmental contexts. horizonepublishing.com
Despite this potential, specific studies investigating the efficacy of purified or in-situ-produced thuricin-S against key agriculturally relevant plant pathogens such as Erwinia carotovora, Xanthomonas campestris, or Botrytis cinerea are not widely available in the current body of scientific literature. Future research should focus on screening thuricin-S against a panel of significant phytopathogens to determine its spectrum of activity and its viability as a biocontrol agent for crop protection.
Investigating Roles in Plant Growth Promotion or Stress Tolerance (as applicable for Class IId bacteriocins)
Certain bacteriocins from plant growth-promoting rhizobacteria (PGPR) have been shown to directly stimulate plant growth and enhance tolerance to abiotic stresses. nih.govfrontiersin.orgnih.gov Notably, extensive research has been conducted on thuricin 17, another class IId bacteriocin from B. thuringiensis, which has demonstrated significant plant growth-promoting effects. nih.govfrontiersin.orgnih.gov Thuricin-S shares the same N-terminal sequence as thuricin 17, suggesting a potential for similar biological functions. nih.gov
However, direct experimental evidence demonstrating the role of this compound in plant growth promotion or stress tolerance is currently limited. While the broader context of B. thuringiensis as a plant growth-promoting bacterium is established, specific research attributing these effects to thuricin-S is a necessary and important direction for future agricultural studies. horizonepublishing.com Investigating whether thuricin-S can act as a signaling molecule to enhance crop resilience would be a valuable contribution to developing new biostimulants for sustainable agriculture.
Integration of this compound with Emerging Technologies
The effectiveness of bacteriocins like thuricin-S can be significantly amplified by integrating them with cutting-edge technologies. Innovations in nanotechnology and computational biology are opening new avenues for improving delivery, efficacy, and the design of novel bacteriocin-based antimicrobials.
Nanotechnology-Based Delivery and Targeted Application Systems
A major challenge for the application of bacteriocins is their potential degradation by enzymes, low stability, and limited solubility. researchgate.netfrontiersin.org Nanotechnology offers a robust strategy to overcome these limitations by encapsulating the bacteriocins within nanoparticles. frontiersin.org This approach can protect the peptide from harsh environmental conditions and enzymatic degradation, thereby extending its activity. frontiersin.orgsemanticscholar.org
Various types of nanoparticles are being explored as delivery vehicles for bacteriocins:
Liposomes: These nano-sized vesicles are promising for encapsulating and delivering bioactive components. Encapsulation within liposomes protects the bacteriocin from physicochemical alterations. thepharmajournal.comsemanticscholar.org
Solid Lipid Nanoparticles (SLN): SLNs have demonstrated the ability to protect bacteriocins from degradation and prolong their antibacterial activity. For example, nisin-loaded SLNs remained active against L. monocytogenes for 20 days, whereas free nisin was only active for 3 days. frontiersin.org
Nanofibers: Electrospinning potent bacteriocins into nanofibers is a novel strategy for creating materials for wound care or targeted delivery to combat multidrug-resistant bacteria. frontiersin.orgsemanticscholar.org
The integration of bacteriocins into nanoparticles can enhance their activity against food-spoiling microorganisms and multidrug-resistant bacteria. thepharmajournal.com This targeted delivery increases the bacteriocin's effectiveness and can help minimize potential side effects. researchgate.net
Table 2: Nanotechnology-Based Delivery Systems for Bacteriocins
| Nanocarrier Type | Key Advantages | Potential Application for Thuricin-S |
|---|---|---|
| Liposomes | Protects from environmental degradation, biocompatible. thepharmajournal.com | Targeted delivery in food systems or therapeutic applications. |
| Solid Lipid Nanoparticles (SLN) | Extends the duration of antimicrobial activity, controlled release. frontiersin.org | Food preservation with prolonged shelf-life. |
| Nanofibers | High surface area, physical stability, excellent for encapsulation. semanticscholar.org | Development of antimicrobial surfaces or wound dressings. |
High-Throughput Screening and Computational Design for Novel this compound Analogues and Derivatives
The discovery and development of new bacteriocins and their more potent analogues can be accelerated using high-throughput screening (HTS) and computational methods. HTS allows for the rapid testing of large numbers of microbial strains or engineered peptide variants for antimicrobial activity. nih.gov
Recent advancements include the use of live biosensor bacteria that fluoresce to indicate membrane damage, providing a fast, cheap, and robust method for identifying bacteriocin producers from large collections. frontiersin.orgnih.gov Such systems can be used to screen for novel producers of thuricin-like bacteriocins or to evaluate libraries of engineered thuricin-S variants for enhanced activity. frontiersin.orgnih.gov
Computational design complements these screening efforts. By analyzing the amino acid sequence and predicted structure of thuricin-S, researchers can use computer modeling to predict how specific amino acid substitutions might affect its stability, target specificity, or potency. researchgate.net This in silico approach allows for the rational design of novel thuricin-S analogues with desired properties, which can then be synthesized and tested. This synergy between high-throughput screening and computational design provides a powerful pipeline for the discovery and optimization of next-generation bacteriocin antimicrobials based on the thuricin-S scaffold.
Q & A
Q. What methodologies are recommended for determining the molecular structure of thuricin-S?
To characterize thuricin-S, use a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. NMR provides insights into tertiary structure and dynamic interactions, while MS confirms molecular weight and post-translational modifications. X-ray crystallography is critical for resolving atomic-level details. Ensure purity via HPLC and validate with bioactivity assays .
Q. How can researchers standardize protocols for purifying thuricin-S from bacterial cultures?
Employ ammonium sulfate precipitation followed by ion-exchange chromatography to isolate thuricin-S. Validate purity using SDS-PAGE and Edman degradation for N-terminal sequencing. Include controls for protease activity and cross-contamination, referencing established protocols for bacteriocin purification .
Q. What experimental controls are essential when assessing thuricin-S's stability under varying pH conditions?
Use buffer-only controls (no bacteriocin) to account for pH-induced autolysis of producer strains. Include a known stable protein (e.g., bovine serum albumin) as a positive control. Measure residual activity via agar diffusion assays against indicator strains, ensuring triplicate trials to assess reproducibility .
Q. How should researchers design assays to quantify thuricin-S’s minimum inhibitory concentration (MIC)?
Use microtiter broth dilution assays with serial dilutions of thuricin-S. Include a growth control (media + inoculum) and a sterility control (media only). Validate results with colony-forming unit (CFU) counts and compare with established antibiotics (e.g., nisin) to contextualize potency .
Advanced Research Questions
Q. How can conflicting reports on thuricin-S’s antimicrobial spectrum be resolved methodologically?
Systematically compare strains used in antagonism assays, as genetic variability in target bacteria affects susceptibility. Standardize culture conditions (pH, temperature, growth phase) and use quantitative metrics (e.g., zone-of-inhibition area vs. optical density). Apply meta-analysis frameworks to identify confounding variables across studies .
Q. What strategies optimize thuricin-S’s efficacy in in vivo models without inducing host toxicity?
Use fractional inhibitory concentration (FIC) indices to evaluate synergies with host immune factors. Conduct dose-response studies in animal models, monitoring inflammatory markers (e.g., IL-6, TNF-α). Employ fluorescently labeled thuricin-S to track tissue distribution and clearance rates via confocal microscopy .
Q. How can genomic data be integrated to elucidate thuricin-S’s biosynthetic regulation?
Perform RNA-seq on producer strains under inducing conditions (e.g., nutrient stress) to identify operons co-expressed with thuricin-S. Use CRISPR interference to knock down putative regulatory genes and quantify bacteriocin production via LC-MS. Compare with homologs (e.g., subtilosin A) to infer evolutionary conservation .
Q. What computational approaches predict thuricin-S’s interaction with bacterial membranes?
Apply molecular dynamics simulations to model thuricin-S’s insertion into lipid bilayers, varying membrane composition (e.g., phosphatidylglycerol vs. cardiolipin). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics and atomic force microscopy (AFM) for topological changes .
Experimental Design & Data Analysis
Q. How should researchers address low yield of thuricin-S in heterologous expression systems?
Optimize codon usage for the host organism and test induction parameters (e.g., temperature, IPTG concentration). Use fusion tags (e.g., His-tag) for affinity purification, followed by proteolytic cleavage. Monitor mRNA stability via qPCR and compare with native producer strains .
Q. What statistical methods are appropriate for analyzing time-kill kinetics of thuricin-S?
Fit data to sigmoidal models (e.g., Gompertz equation) to estimate lag phases and death rates. Use ANOVA with post-hoc Tukey tests to compare treatments. Include time-zero CFU counts to distinguish bacteriostatic vs. bactericidal effects .
Research Frameworks & Gaps
Q. How can the PICO framework structure studies on thuricin-S’s therapeutic potential?
Define:
- Population : Specific bacterial pathogens (e.g., Clostridioides difficile).
- Intervention : Thuricin-S dosage and delivery method (e.g., encapsulated in liposomes).
- Comparison : Standard antibiotics or probiotics.
- Outcome : Reduction in pathogen load or dysbiosis index.
This ensures focused hypotheses and measurable endpoints .
Q. What are understudied mechanistic aspects of thuricin-S’s pore-forming activity?
Investigate ion selectivity (K⁺ vs. Na⁺ efflux) using patch-clamp electrophysiology. Explore structural determinants of pore stability via alanine scanning mutagenesis. Compare with bacteriocins lacking pore-forming domains (e.g., pediocin) to isolate functional motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
